7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
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Overview
Description
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by a fused ring system that includes both pyridine and indole moieties, with a chlorine atom attached at the 7th position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride, yielding the chloro derivative . The reaction conditions usually require heating in acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the synthesis of the chloro derivative.
Triethylamine Hydrochloride: Acts as a base in the reaction.
Acetic Acid: Common solvent for the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent.
Biological Studies: The compound is used to study its effects on various biological pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- (4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- 1H-Pyrido[4,3-b]indole, 8-bromo-2,3,4,4a,5,9b-hexahydro-
Uniqueness
7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity compared to its brominated analogs.
Properties
Molecular Formula |
C11H13ClN2 |
---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
7-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H13ClN2/c12-7-1-2-8-9-6-13-4-3-10(9)14-11(8)5-7/h1-2,5,9-10,13-14H,3-4,6H2 |
InChI Key |
WYZHKRBFEWYMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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